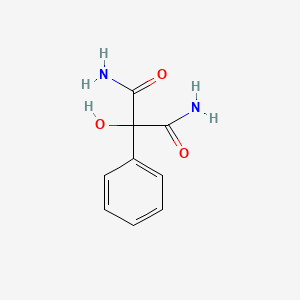

Propanediamide, 2-hydroxy-2-phenyl-

Description

Contextualization within Amide Chemistry and Structural Analogues

Propanediamide, 2-hydroxy-2-phenyl- belongs to the broader class of amides, which are characterized by a carbonyl group bonded to a nitrogen atom. The presence of two amide groups makes it a diamide (B1670390). Specifically, it is a malonamide (B141969) derivative due to the 1,3-dicarbonyl structure. Malonamides are known for their ability to act as ligands for metal extraction and as versatile building blocks in organic synthesis. sci-hub.se

The defining feature of this compound is the geminal substitution at the central carbon with both a hydroxyl and a phenyl group. This α-hydroxy-α-phenyl arrangement is a key structural motif found in other classes of organic compounds, such as α-hydroxy acids and their derivatives. The electronic properties of the phenyl group and the hydrogen-bonding capability of the hydroxyl group are expected to significantly influence the reactivity and conformational preferences of the amide moieties.

Structural analogues of Propanediamide, 2-hydroxy-2-phenyl- that have been studied provide context for its potential properties. For instance, Propanediamide, 2-ethyl-2-phenyl-, which lacks the hydroxyl group, is a known compound with a registered CAS number (7206-76-0). nist.gov Its synthesis and properties offer a comparative baseline for understanding the role of the hydroxyl group in the target molecule. Other related compounds include various N-substituted propanediamides, which have been investigated for their potential applications in medicinal chemistry and materials science. ontosight.ai

Historical Perspectives on Related Malonamide and Diamide Syntheses

The synthesis of malonamides has a long history, dating back to the early 20th century with the work of Fischer and Dilthey, who first prepared these compounds. sci-hub.se A common historical method for synthesizing malonamides involves the ammonolysis or aminolysis of malonic esters. sci-hub.se This typically involves reacting a dialkyl malonate with ammonia (B1221849) or a primary or secondary amine, often under elevated temperatures or with the use of a catalyst. sci-hub.se

The development of diamide synthesis has seen significant advancements over the years. The invention of diamide insecticides represents a major milestone in this field. nih.gov This class of compounds, which includes molecules like flubendiamide (B33115) and chlorantraniliprole, was developed through extensive research by companies like Nihon Nohyaku and DuPont. nih.gov These efforts have led to the discovery of highly potent and selective insecticides that act on ryanodine (B192298) receptors in insects. nih.gov

More contemporary methods for diamide synthesis focus on improving efficiency and sustainability. For example, the use of Lewis acid catalysts like niobium pentoxide (Nb2O5) has been explored for the direct synthesis of diamides from dicarboxylic acids and amines. acs.org This method offers a reusable heterogeneous catalyst system. acs.org Multicomponent reactions have also emerged as a powerful tool for the one-pot synthesis of complex malonamide derivatives from simple starting materials. researchgate.netsigmaaldrich.com

Significance in Contemporary Organic Synthesis and Mechanistic Studies

While specific applications of Propanediamide, 2-hydroxy-2-phenyl- in contemporary organic synthesis are not prominently reported, the broader class of malonamides and diamides holds considerable significance. Malonamide derivatives are utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. sci-hub.se Their ability to be functionalized at the central carbon and the amide nitrogens makes them versatile synthons.

The presence of the α-hydroxy-α-phenyl moiety in Propanediamide, 2-hydroxy-2-phenyl- suggests its potential use in mechanistic studies. The stereocenter at the C2 position could be used to probe the stereoselectivity of reactions. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule, making it a model system for studying such interactions.

Derivatives of propanediamide have been investigated for their biological activities, including potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The structural features of Propanediamide, 2-hydroxy-2-phenyl- could make it a candidate for similar investigations, although specific studies are yet to be widely published. The malonamide scaffold is also known to be effective in the extraction of lanthanides and actinides, an application driven by the coordinating ability of the amide oxygen atoms. sci-hub.se

Structure

3D Structure

Properties

CAS No. |

53696-75-6 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-hydroxy-2-phenylpropanediamide |

InChI |

InChI=1S/C9H10N2O3/c10-7(12)9(14,8(11)13)6-4-2-1-3-5-6/h1-5,14H,(H2,10,12)(H2,11,13) |

InChI Key |

YMKZMFRZWYGCDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)(C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for Propanediamide, 2 Hydroxy 2 Phenyl

Established Synthetic Pathways to 2-Hydroxy-2-phenylmalonamide

The preparation of 2-hydroxy-2-phenylmalonamide is primarily achieved through a sequential reaction pathway that begins with a suitable phenylmalonate derivative. google.com This process involves the initial oxidation of the starting material to introduce a hydroxyl group, followed by amidation to form the final diamide (B1670390) product. google.com This strategic approach allows for controlled synthesis and results in high product purity and yield. google.com

The oxidation of Diethyl Phenylmalonate is effectively facilitated by heterogeneous catalytic systems. google.com Platinum-on-Carbon (Pt/C) has been identified as a particularly effective catalyst for this transformation. google.com In a specific embodiment, a 5% Platinum-on-Carbon catalyst is utilized to drive the oxidation process. google.com The weight ratio of the active component to the activated carbon support is typically maintained at 20 wt.% or less. google.com While Palladium-on-Carbon (Pd/C) is also a common catalyst in organic synthesis, particularly for arylation reactions involving malonates, the specific application for this oxidation step highlights the use of platinum. google.comnih.gov The choice of catalyst is crucial as it influences the reaction kinetics and the selectivity towards the desired hydroxylated product.

The optimization of reaction conditions is paramount to achieving a high yield and purity of the oxidized intermediate. The process is typically carried out at room temperature. google.com The reaction involves dissolving Diethyl Phenylmalonate in a solvent such as absolute ethyl alcohol, in the presence of a base like diethylpropyl ethylamine (B1201723) and the Platinum-on-Carbon catalyst. google.com The reaction progress is monitored, often using Thin Layer Chromatography (TLC), and is generally complete within approximately 5 hours. google.com

Below is a table summarizing the optimized parameters for the oxidation of Diethyl Phenylmalonate.

| Parameter | Value/Condition | Source |

| Starting Material | Diethyl Phenylmalonate | google.com |

| Catalyst | 5% Platinum/Carbon | google.com |

| Solvent | Absolute Ethyl Alcohol | google.com |

| Reagent | Diethylpropyl Ethylamine | google.com |

| Temperature | Room Temperature | google.com |

| Reaction Time | ~5 hours | google.com |

| Monitoring | TLC | google.com |

Following the oxidation step, the resulting 2-hydroxy-2-phenylmalonate ester intermediate undergoes amidation to yield the final Propanediamide, 2-hydroxy-2-phenyl-. google.com This step involves the conversion of the ester functional groups into amide groups.

The amidation is achieved by reacting the intermediate with a substance that can provide ammonia (B1221849) or decompose into an ammonia molecule. google.com A common and effective method involves the use of an aqueous ammonia solution. google.com The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbons of the ester groups, leading to the formation of the diamide and the release of ethanol. This transformation can achieve a molar yield of 95% or higher. google.com

The choice of solvent and the control of temperature are critical for the successful completion and purification of the amidation reaction. google.com In a typical procedure, the 2-hydroxy-2-phenylmalonate ester intermediate is first dissolved in a solvent like methanol (B129727). google.com The aqueous ammonia solution is then added to this solution to initiate the amidation. google.com For purification, a process involving heating, refluxing, and triturating with ethyl acetate (B1210297) can be employed. google.com Further purification can be achieved through recrystallization, which involves crystallization at a reduced temperature to obtain the purified 2-hydroxy-2-phenylmalonamide. google.com

The following table outlines the conditions for the amidation and purification process.

| Step | Parameter | Value/Condition | Source |

| Amidation | Solvent | Methanol | google.com |

| Amidation | Reagent | Aqueous Ammonia Solution | google.com |

| Purification | Method | Heating, Refluxing, Triturating | google.com |

| Purification | Solvent | Ethyl Acetate | google.com |

| Final Purification | Method | Recrystallization at reduced temperature | google.com |

| Yield | Molar Yield | ≥ 95% | google.com |

Amidation Reactions for Malonamide (B141969) Formation

Alternative and Emerging Synthetic Routes

While direct synthesis provides a straightforward route to Propanediamide, 2-hydroxy-2-phenyl-, alternative and emerging synthetic strategies offer access to its precursors and related scaffolds, expanding the chemical space for derivatization and optimization.

Approaches via Knoevenagel-Michael Condensation of Aromatic Aldehydes (for 2-aryl-1,3-propanediamines as precursors)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of precursors to propanediamide derivatives. mdpi.comsciforum.net Specifically, the synthesis of 2-aryl-1,3-propanediamines, which can serve as key building blocks, can be accomplished through a one-pot Knoevenagel-Michael double condensation. researchgate.net This reaction sequence typically involves an aromatic aldehyde, a nitrile, a malonate, and a source of ammonia. researchgate.net

The mechanism involves the initial Knoevenagel condensation between the aromatic aldehyde and an active methylene (B1212753) compound, such as malononitrile. mdpi.comnih.gov This is followed by a Michael addition of a second equivalent of the active methylene compound. Subsequent reactions lead to the formation of a polysubstituted piperidine (B6355638) ring, which can be further processed to yield the desired 2-aryl-1,3-propanediamine. researchgate.net The use of catalysts like boric acid has been shown to be effective in promoting Knoevenagel condensations, offering a green and efficient method. mdpi.comsciforum.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Aromatic Aldehyde | Malononitrile | Ammonium (B1175870) Acetate | 2,6-diaryl-3,3,5,5-tetracyanopiperidines | researchgate.net |

| 4-Chlorobenzaldehyde | Active Methylene Compounds | Boric Acid | 2-alkylidene/arylidene derivatives | mdpi.comsciforum.net |

Multicomponent Reactions Incorporating Propanediamide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules, including those with propanediamide scaffolds. mdpi.comrug.nlnih.gov These reactions are characterized by high atom economy and operational simplicity. nih.gov

Several named MCRs, such as the Ugi and Passerini reactions, are capable of generating dipeptide-like structures and α-acyloxyamides, respectively, which are structurally related to propanediamides. mdpi.comnih.gov For instance, the Ugi four-component reaction (U-4CR) combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide scaffold. nih.gov While not a direct synthesis of Propanediamide, 2-hydroxy-2-phenyl-, these methods can be adapted to create a diverse library of related compounds for screening and development. rug.nlrug.nl The Bucherer–Bergs reaction is another MCR that yields hydantoins, which can be considered cyclic analogs of propanediamides. nih.gov

| MCR Name | Reactants | Key Product Scaffold | Reference |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide | nih.gov |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxyamide | nih.gov |

| Bucherer–Bergs Reaction | Carbonyl, Ammonium Carbonate, Cyanide | Hydantoin | nih.gov |

| Groebke-Bienaymé-Blackburn | Aldehyde, Amine, Isocyanide | Imidazopyridine | rug.nl |

Stereoselective Synthesis and Chiral Induction Strategies

The presence of a chiral center at the C2 position of Propanediamide, 2-hydroxy-2-phenyl- suggests the possibility of stereoselective synthesis to obtain enantiomerically pure forms.

Asymmetric Synthetic Routes to Chiral Propanediamide Derivatives

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. youtube.com This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. iupac.orgrsc.org For the synthesis of chiral amides and their derivatives, several racemization-free coupling reagents have been developed. rsc.org

Palladium-catalyzed allylic amination using chiral ligands has been demonstrated as an effective method for preparing enantioenriched allylic hydroxylamine-derived sulfamate (B1201201) esters, which are precursors to chiral diamines. nih.gov The resulting enantiomeric excess can be high, and the method allows for the synthesis of complex polyamine architectures. nih.gov While not directly applied to Propanediamide, 2-hydroxy-2-phenyl-, these principles of asymmetric catalysis are transferable.

Diastereomeric Mixture Formation and Separation Methodologies

When a racemic mixture of a chiral compound is reacted with a chiral resolving agent, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. gavinpublishers.com

For the separation of diastereomeric analytes, capillary zone electrophoresis with a polymeric additive to the buffer solution has been shown to be effective. nih.gov The physical network formed by the polymer can enhance the selectivity of the system by affecting the mobility of the diastereomers to different extents. nih.gov In the context of phosphorothioate-modified siRNAs, which also form diastereomers, non-denaturing anion-exchange chromatography has been successfully used for their separation. nih.gov These techniques could potentially be adapted for the separation of diastereomeric derivatives of Propanediamide, 2-hydroxy-2-phenyl-. The efficiency of separation can be influenced by factors such as temperature and crystallization time. gavinpublishers.com

Purification Techniques for Research-Grade Material

Obtaining research-grade Propanediamide, 2-hydroxy-2-phenyl- necessitates effective purification. A Chinese patent describes several methods for the purification of this compound. google.com These techniques include filtration, chromatography (such as silica (B1680970) gel column chromatography), extraction, distillation, and crystallization. google.com

A specific embodiment mentioned in the patent involves purification by heating, refluxing, and treating with ethyl acetate. google.com Further purification can be achieved through recrystallization by cooling the solution to induce crystallization. google.com These methods can yield the final product with a molar yield of 95% or more. google.com

Rectification and Chromatographic Separations

Chromatographic techniques are powerful tools for the separation of Propanediamide, 2-hydroxy-2-phenyl- from unreacted starting materials and side products. Silica gel column chromatography has been identified as an effective method for this purpose.

In a documented purification process, a silica gel column is employed with a mixed solvent system as the mobile phase. The selection of the mobile phase is crucial for achieving optimal separation. A combination of methanol and dichloromethane (B109758) has been shown to be effective. The polarity of this solvent system can be fine-tuned by adjusting the ratio of the two components to achieve the desired separation of the target compound from impurities.

Table 1: Chromatographic Purification of a Precursor to Propanediamide, 2-hydroxy-2-phenyl-

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Methanol:Dichloromethane (10:1 v/v) |

| Compound Purified | Diethyl hydroxy-phenyl-malonate |

| Yield | 98% |

| Reference |

While the above data pertains to the purification of a key intermediate, diethyl hydroxy-phenyl-malonate, similar principles are applied to the purification of the final product, Propanediamide, 2-hydroxy-2-phenyl-. The choice of a polar solvent system is well-suited for the separation of the polar Propanediamide, 2-hydroxy-2-phenyl- molecule. Rectification, or fractional distillation, is another technique that can be utilized, particularly for the removal of volatile impurities or for the purification of liquid precursors.

Recrystallization and Precipitation Protocols

Recrystallization is a fundamental technique for the purification of solid compounds, and it has been successfully applied to Propanediamide, 2-hydroxy-2-phenyl-. This method relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

A specific protocol for the purification of Propanediamide, 2-hydroxy-2-phenyl- involves the use of ethyl acetate. The crude solid is refluxed in ethyl acetate, a process that involves heating the solvent to its boiling point and then cooling it, allowing the compound to dissolve at a higher temperature and then crystallize out as the solution cools, leaving impurities behind in the solvent. To further enhance the recovery of the purified product, the crystallization process is often carried out at a reduced temperature.

Table 2: Recrystallization Protocol for Propanediamide, 2-hydroxy-2-phenyl-

| Parameter | Description |

| Solvent | Ethyl Acetate |

| Procedure | The crude product is refluxed and beaten in the solvent. |

| Crystallization | Induced by cooling to room temperature and then further cooling at a reduced temperature. |

| Outcome | A white solid of purified Propanediamide, 2-hydroxy-2-phenyl- is obtained. |

| Reference |

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Yield Enhancement and Side Product Mitigation Strategies in Synthesis

A key step in the synthesis of Propanediamide, 2-hydroxy-2-phenyl- is the amidation of a suitable precursor, such as diethyl hydroxy-phenyl-malonate. The reaction conditions for this step have been optimized to achieve a high yield. In one reported method, the amidation is carried out by reacting diethyl hydroxy-phenyl-malonate with aqueous ammonia in methanol. This process has been shown to produce Propanediamide, 2-hydroxy-2-phenyl- in a high yield of 96%.

Table 3: Optimized Amidation Reaction for Propanediamide, 2-hydroxy-2-phenyl- Synthesis

| Parameter | Value/Condition |

| Starting Material | Diethyl hydroxy-phenyl-malonate |

| Reagent | Aqueous Ammonia |

| Solvent | Methanol |

| Reaction Time | Approximately 10 hours |

| Detection Method | Thin Layer Chromatography (TLC) |

| Product Yield | 96% |

| Reference |

The high yield reported suggests that the reaction conditions are well-controlled, leading to efficient conversion of the starting material to the desired product. Side product mitigation is inherently linked to the purification methods employed. Potential side products in this synthesis could include incompletely reacted starting materials or byproducts from competing reactions. The use of both chromatographic separation and recrystallization ensures the effective removal of these impurities, leading to a final product of high purity. Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is crucial in minimizing the formation of these side products from the outset.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The standard protocol for characterizing a compound such as Propanediamide, 2-hydroxy-2-phenyl-, would involve a suite of spectroscopic methods to unambiguously determine its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes and Hydrogen Bonding

An IR spectrum of Propanediamide, 2-hydroxy-2-phenyl-, would provide definitive evidence for the presence of its key functional groups. Characteristic vibrational bands would be expected for the N-H stretching of the amide groups (typically in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide carbonyls (around 1650 cm⁻¹), and the O-H stretching of the hydroxyl group (a broad band around 3500-3200 cm⁻¹), which would likely indicate hydrogen bonding. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Propanediamide, 2-hydroxy-2-phenyl-, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C₉H₁₀N₂O₃). The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO), as well as characteristic fragments resulting from the cleavage of the carbon-carbon bonds adjacent to the phenyl and hydroxyl groups.

Without access to this fundamental spectroscopic data, any detailed discussion on the structural elucidation and conformational analysis of Propanediamide, 2-hydroxy-2-phenyl-, would be purely speculative. The scientific community awaits the publication of experimental findings that would allow for a thorough and accurate characterization of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov For Propanediamide, 2-hydroxy-2-phenyl-, DFT calculations can be employed to optimize its three-dimensional geometry, revealing precise bond lengths and angles.

These calculations would also yield critical information about the molecule's electronic properties. For instance, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In Propanediamide, 2-hydroxy-2-phenyl-, one would expect the oxygen and nitrogen atoms of the amide and hydroxyl groups to be regions of negative potential, indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms of these groups would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Propanediamide, 2-hydroxy-2-phenyl-

| Property | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Value in Hartrees |

| Dipole Moment | A measure of the overall polarity of the molecule. | Value in Debye |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Charge values for C, H, O, N |

| Natural Bond Orbital (NBO) Analysis | Describes charge transfer interactions between filled and vacant orbitals. | Stabilization energies (E(2)) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For Propanediamide, 2-hydroxy-2-phenyl-, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule is also significant. nih.gov The HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen/nitrogen atoms, while the LUMO may be distributed over the carbonyl groups of the diamide (B1670390). nih.gov These calculations provide a basis for predicting how the molecule will interact with other reagents. wikipedia.org

Table 2: Hypothetical FMO Properties for Propanediamide, 2-hydroxy-2-phenyl-

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | 5.3 |

| Ionization Potential (I) | Approximated as -EHOMO. | 6.5 |

| Electron Affinity (A) | Approximated as -ELUMO. | 1.2 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution

Propanediamide, 2-hydroxy-2-phenyl- possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the molecule in a solvent box (e.g., water), MD can reveal its dynamic behavior and conformational preferences. nih.gov

An MD simulation would track the trajectory of each atom, providing insights into the flexibility of the molecule's backbone and side chains. researchgate.net Analysis of these trajectories can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a binding partner, as its shape can be influenced by its environment. For Propanediamide, 2-hydroxy-2-phenyl-, key dihedral angles, such as those around the C-C bonds of the propane (B168953) backbone and the C-phenyl bond, would be monitored to map the conformational landscape.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural properties of molecules with their activity. While often used for biological activity, QSAR can also be applied to predict chemical reactivity. nih.gov In this context, a QSAR model for a series of propanediamide derivatives could be developed to understand how different structural modifications impact reactivity.

For a reactivity-focused QSAR study on derivatives of Propanediamide, 2-hydroxy-2-phenyl-, one would first calculate a range of molecular descriptors for each analogue. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. A statistical model, such as multiple linear regression, would then be built to relate these descriptors to an experimentally determined or computationally calculated measure of reactivity (e.g., the activation energy for a specific reaction). Such a model could predict the reactivity of new, unsynthesized derivatives.

Molecular Docking and Binding Affinity Predictions with Abstract Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in drug discovery to dock ligands into protein active sites, it can also be used to study interactions with more abstract molecular targets.

For Propanediamide, 2-hydroxy-2-phenyl-, one could perform docking studies against a variety of abstract receptor surfaces with defined properties (e.g., hydrophobic pockets, surfaces with specific patterns of hydrogen bond donors and acceptors). The goal would be to understand the molecule's potential for non-covalent interactions. The docking algorithm would sample many possible binding poses and score them based on a scoring function, which estimates the binding affinity. nih.govnih.gov The results would highlight the key intermolecular interactions, such as hydrogen bonds from the hydroxyl and amide groups and pi-stacking from the phenyl ring, that Propanediamide, 2-hydroxy-2-phenyl- is capable of forming. This provides insight into its general binding capabilities without reference to a specific biological target.

Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of the Propanediamide Moiety

The propanediamide structure, also known as malonamide (B141969), forms the backbone of the target molecule. nist.govnist.gov Its reactivity is primarily centered around the two amide functionalities.

Nucleophilic Acyl Substitution Mechanisms in Amide Bonds

Amide bonds are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org This reduced reactivity is attributed to the resonance stabilization provided by the nitrogen atom's lone pair of electrons, which delocalizes into the carbonyl group, giving the C-N bond partial double-bond character. libretexts.orglibretexts.org Consequently, the carbonyl carbon is less electrophilic. libretexts.org

Nucleophilic acyl substitution reactions involving amides typically require harsh conditions, such as strong acid or base and heat, to proceed. youtube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack. byjus.com A nucleophile then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group yield the substitution product. byjus.com

Base-Catalyzed (or Promoted) Mechanism: In the presence of a strong base, the nucleophile directly attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. byjus.comlibretexts.org This intermediate then collapses, expelling the leaving group. libretexts.org Since a full equivalent of base is often consumed, these reactions are typically referred to as base-promoted rather than base-catalyzed. libretexts.org

Role of the 2-Hydroxy Group in Directing Reactions or Stabilizing Intermediates

The presence of a hydroxyl group at the α-position to the amide carbonyls can significantly influence the reactivity of the propanediamide moiety. This α-hydroxy group can participate in several ways:

Intramolecular Catalysis: The hydroxyl group can act as an intramolecular proton donor or acceptor, potentially facilitating nucleophilic attack or the departure of a leaving group.

Chelation: The hydroxyl group, along with the carbonyl oxygen, can chelate to metal catalysts, influencing the stereochemical outcome and regioselectivity of reactions.

Stabilization of Intermediates: The hydroxyl group can stabilize intermediates through hydrogen bonding.

Research has shown that α-hydroxy amides are important intermediates in organic synthesis. researchgate.netresearchgate.net For instance, methods have been developed for the synthesis of α-hydroxy amides from α-hydroxy acids or through the reduction of α-keto amides. researchgate.netresearchgate.net The presence of the hydroxyl group is a key feature in these transformations.

Mechanistic Aspects of Derivatization Reactions

The functional groups of "Propanediamide, 2-hydroxy-2-phenyl-" allow for a variety of derivatization reactions.

Amidation and Transamidation Mechanisms

Amidation refers to the formation of an amide bond. While direct amidation of carboxylic acids is common, in the context of the pre-existing amide in "Propanediamide, 2-hydroxy-2-phenyl-", further amidation would typically involve the derivatization of the propanediamide backbone itself, which is a complex process.

Transamidation is a reaction where one amide is converted into another by reaction with an amine. nih.govwikipedia.org This process is generally challenging due to the inertness of the amide bond but can be achieved, often with the use of catalysts. nih.govwikipedia.org The mechanism for metal-catalyzed transamidation often involves the coordination of the metal to the amide carbonyl, activating it for nucleophilic attack by the incoming amine. nih.gov The reaction proceeds through a tetrahedral intermediate, similar to other nucleophilic acyl substitutions. nih.gov For primary and secondary amides, the reaction is thought to proceed through a catalytic cycle involving the activation of the amide. nih.gov Tertiary amides, lacking an N-H bond, are generally less suitable for transamidation and may follow a different mechanistic pathway. nih.gov

Functionalization of the Phenyl Ring and Hydroxyl Group

Functionalization of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring will determine the position of substitution. The 2-hydroxy-propanediamide group is an ortho-, para-directing group, although its bulkiness might favor para-substitution. Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Functionalization of the Hydroxyl Group: The hydroxyl group can be functionalized through various reactions, including:

Esterification: Reaction with a carboxylic acid or its derivative to form an ester.

Etherification: Reaction with an alkyl halide or other electrophile to form an ether.

Oxidation: The secondary alcohol can be oxidized to a ketone.

Silylation: Reaction with a silyl (B83357) halide to form a silyl ether, which can be used as a protecting group. nih.gov

The selective functionalization of hydroxyl groups is a significant area of research, particularly in the context of complex molecules like carbohydrates. researchgate.netnih.gov Various methods have been developed to achieve site-selective transformations, often employing specific reagents or catalysts to control the reactivity of different hydroxyl groups. nih.govnih.gov

Photochemical and Electrochemical Reactivity Studies

The study of the photochemical and electrochemical behavior of molecules provides insights into their excited-state properties and redox potentials.

Photochemical Reactivity: Research on α-keto amides has shown that they can undergo photochemical reactions. acs.orgnih.govacs.org For example, α-keto amides can undergo photochemical cleavage to release carboxylic acids. nih.govacs.org The proposed mechanism involves hydrogen transfer from an N-alkyl group to the keto oxygen, forming a zwitterionic intermediate that then eliminates a carboxylate anion. acs.org While "Propanediamide, 2-hydroxy-2-phenyl-" is not an α-keto amide, the principles of photochemical reactivity of related structures are relevant. The presence of the phenyl ring and the amide groups suggests that the molecule could exhibit interesting photochemical behavior, such as photo-induced electron transfer or cyclization reactions.

Electrochemical Reactivity: Electrochemical methods can be used to study the oxidation and reduction of "Propanediamide, 2-hydroxy-2-phenyl-". The phenyl group and the amide functionalities are potential sites for electrochemical reactions. For instance, electrochemical methods have been developed for the regioselective reduction of α-keto amides to α-hydroxy amides. rsc.org This indicates the susceptibility of the carbonyl group in related structures to electrochemical transformation. Furthermore, electrochemical approaches have been used for the α-deuteration of amides, demonstrating the possibility of modifying the α-position through electrochemical means. rsc.org An electrochemical method for the α-selective hydrocarboxylation of styrenes, which are structurally related to the phenyl group in the target molecule, has also been reported. acs.org

Degradation Pathways and Stability Under Various Chemical Conditions

The stability of Propanediamide, 2-hydroxy-2-phenyl- is influenced by various chemical conditions, including pH and temperature. The presence of both amide functional groups and a tertiary hydroxyl group on the same carbon atom (a geminal-diol-like structure) dictates its reactivity and degradation pathways.

Under aqueous conditions, the primary degradation pathway for Propanediamide, 2-hydroxy-2-phenyl- is expected to be the hydrolysis of its amide linkages. This reaction can be catalyzed by both acids and bases. youtube.combyjus.compressbooks.pubchemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of dilute mineral acids and heat, the amide groups of Propanediamide, 2-hydroxy-2-phenyl- are susceptible to hydrolysis. chemguide.co.uklibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) result in the formation of the corresponding carboxylic acid. youtube.compressbooks.pub Given the structure of Propanediamide, 2-hydroxy-2-phenyl-, this hydrolysis would yield 2-hydroxy-2-phenylmalonic acid and ammonium (B1175870) ions. chemguide.co.uk

Base-Catalyzed Hydrolysis:

Under basic conditions, such as heating with an aqueous solution of sodium hydroxide (B78521), the amide groups can also be hydrolyzed. byjus.comchemistrysteps.comarkat-usa.org The reaction proceeds via the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comkhanacademy.org Elimination of the amide anion (a poor leaving group), followed by an acid-base reaction between the carboxylic acid and ammonia, drives the reaction to completion. pressbooks.pub This pathway results in the formation of the salt of the carboxylic acid (e.g., sodium 2-hydroxy-2-phenylmalonate) and ammonia. chemguide.co.uklibretexts.org Tertiary amides can be more resistant to cleavage under basic conditions compared to primary and secondary amides. arkat-usa.org

Stability of the Hydrolysis Product:

The initial product of hydrolysis, 2-hydroxy-2-phenylmalonic acid, is a geminal diol-like compound. Gem-diols are often unstable and exist in equilibrium with the corresponding carbonyl compound. quora.comquora.comyoutube.com The stability of gem-diols is influenced by steric hindrance and the electronic effects of substituent groups. quora.comechemi.com The presence of electron-withdrawing groups can sometimes stabilize the gem-diol form. researchgate.net

Thermal Degradation:

Elevated temperatures are expected to promote the degradation of Propanediamide, 2-hydroxy-2-phenyl-. The thermal decomposition of related compounds, such as phenylmalonic acids, involves decarboxylation. rsc.org It is plausible that the hydrolysis product, 2-hydroxy-2-phenylmalonic acid, would readily undergo decarboxylation upon heating to yield 2-hydroxy-2-phenylacetic acid and carbon dioxide.

The following tables summarize the expected degradation products of Propanediamide, 2-hydroxy-2-phenyl- under different chemical conditions based on general chemical principles.

Table 1: Expected Degradation Products of Propanediamide, 2-hydroxy-2-phenyl- Under Hydrolytic Conditions

| Condition | Reactants | Expected Primary Products |

| Acidic (e.g., aq. HCl, heat) | Propanediamide, 2-hydroxy-2-phenyl- + H₂O | 2-hydroxy-2-phenylmalonic acid + Ammonium chloride |

| Basic (e.g., aq. NaOH, heat) | Propanediamide, 2-hydroxy-2-phenyl- + NaOH | Sodium 2-hydroxy-2-phenylmalonate + Ammonia |

Table 2: Plausible Subsequent Degradation Under Thermal Stress

| Reactant | Condition | Expected Products |

| 2-hydroxy-2-phenylmalonic acid | Heat | 2-hydroxy-2-phenylacetic acid + Carbon dioxide |

Derivatives and Analogues of Propanediamide, 2 Hydroxy 2 Phenyl

Design Principles for Analog Synthesis based on Structural Modifications

Table 1: Examples of Phenyl Ring Modifications and Their Potential Effects

| Substituent | Position | Potential Effects |

| -Cl, -Br, -F | Para | Increased lipophilicity, altered electronic properties. nih.gov |

| -NO2 | Para | Strong electron-withdrawing effect, potential for hydrogen bonding. |

| -OCH3 | Para | Electron-donating effect, potential for altered solubility. |

| -CH3 | Ortho, Meta, Para | Increased steric bulk, altered lipophilicity. |

The two amide groups in propanediamide, 2-hydroxy-2-phenyl- are crucial for its structural integrity and potential hydrogen bonding interactions. Modification of these linkages through N-alkylation or N-arylation can significantly alter the molecule's properties. Replacing one or both amide hydrogens with alkyl or aryl groups can impact solubility, metabolic stability, and conformational flexibility.

Furthermore, the concept of bioisosteric replacement can be applied to the amide bond. Bioisosteres are functional groups with similar physicochemical properties to the original group. Replacing an amide with a bioisostere can lead to improved pharmacokinetic profiles or novel intellectual property. Common bioisosteres for the amide bond include 1,2,3-triazoles, oxadiazoles, and tetrazoles. This strategy, while synthetically challenging, offers a powerful tool for fine-tuning the properties of the molecule.

The core structure of propanediamide, 2-hydroxy-2-phenyl- contains a chiral center at the C2 position. The introduction of additional chiral centers can lead to the formation of diastereomers, each with unique three-dimensional structures and potentially different biological activities. Additional chirality can be introduced by using chiral amines or acids to form the amide bonds, or by modifying the substituents on the phenyl ring or the amide nitrogens with chiral moieties. The synthesis of enantiomerically pure diastereomers often requires stereoselective synthetic methods or chiral separation techniques. The separation of chiral amines as their 2-hydroxynaphthaldimine derivatives using chiral stationary phases in HPLC is a documented method that could be adapted for related propanediamide derivatives. koreascience.kr

Synthetic Strategies for Complex Propanediamide Structures (e.g., Schiff bases, Mannich bases)

Building upon the propanediamide, 2-hydroxy-2-phenyl- scaffold, more complex structures such as Schiff bases and Mannich bases can be synthesized. These reactions typically involve the functional groups extending from the core.

Schiff bases, or imines, can be formed by the condensation of a primary amine with an aldehyde or ketone. While the parent compound does not possess a primary amine for direct Schiff base formation, derivatives with an amino-substituted phenyl ring could undergo this reaction. For example, a nitro-substituted phenyl ring could be reduced to an amine, which can then be reacted with various aldehydes to form Schiff base derivatives. The synthesis of Schiff bases from substituted anilines and various aldehydes is a well-established synthetic transformation.

Mannich bases are β-amino-ketones formed in the Mannich reaction, which involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. While the core structure of propanediamide, 2-hydroxy-2-phenyl- does not directly lend itself to the classical Mannich reaction, derivatives can be designed to incorporate this functionality. For example, if a ketone were introduced into a substituent, it could then undergo a Mannich reaction. The synthesis of Mannich bases from various ketones, formaldehyde, and secondary amines like morpholine (B109124) or piperidine (B6355638) is a common synthetic strategy to introduce aminomethyl groups. nih.gov

Structure-Reactivity Relationships within Propanediamide Analogues

The relationship between the structure of the propanediamide analogues and their chemical reactivity is a key area of investigation. Modifications to the phenyl ring, for instance, can have a profound effect on the acidity of the hydroxyl group and the amide N-H protons. Electron-withdrawing substituents on the phenyl ring would be expected to increase the acidity of the tertiary alcohol due to inductive effects.

The nature of the substituents on the amide nitrogens will also dictate reactivity. Bulky N-substituents could sterically hinder reactions at the amide carbonyl or the tertiary hydroxyl group. The electronic nature of these substituents will also play a role; for example, N-aryl groups will delocalize the nitrogen lone pair, making the amide less basic and potentially altering its hydrogen bonding capabilities.

Spectroscopic and Conformational Differences Among Derivatives

The structural variations in the derivatives of propanediamide, 2-hydroxy-2-phenyl- lead to distinct spectroscopic and conformational properties.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the phenyl ring will be sensitive to the electronic nature of any substituents. The amide N-H protons will also show shifts depending on their chemical environment and hydrogen bonding interactions. In ¹³C NMR, the carbons of the phenyl ring and the carbonyl carbons of the amide groups will be particularly informative about the electronic effects of the substituents.

The introduction of different substituents will have a significant impact on the conformational preferences of the molecule. The torsional angles around the C-C and C-N bonds will be influenced by steric and electronic interactions between the various functional groups. Computational modeling can be a valuable tool to predict the low-energy conformations of different derivatives and to correlate these with experimentally observed spectroscopic data.

Molecular Interactions with Non Biological and Abstract Biological Entities Mechanistic Focus

Coordination Chemistry and Metal Complexation Studies

The presence of multiple donor atoms—specifically the hydroxyl oxygen and the two amide functionalities—in Propanediamide, 2-hydroxy-2-phenyl- suggests its potential to act as a chelating ligand, forming stable complexes with a variety of metal ions.

Ligand Properties of Propanediamide, 2-hydroxy-2-phenyl-

Propanediamide, 2-hydroxy-2-phenyl- is anticipated to function as a versatile ligand. The hydroxyl group and the amide groups can provide multiple coordination sites. It is plausible that this compound acts as a bidentate or even a tridentate ligand. The coordination could occur through the deprotonated hydroxyl oxygen and one or both of the amide oxygens or nitrogens. The specific coordination mode would likely depend on the metal ion's size, charge, and electronic configuration, as well as the reaction conditions.

The behavior of structurally related α-hydroxycarboxylic acids in forming complexes with transition metals further supports the potential of Propanediamide, 2-hydroxy-2-phenyl- as a chelating agent. researchgate.net In these related compounds, coordination often involves the hydroxyl and carboxylate groups. researchgate.net Similarly, Schiff base ligands containing hydroxyl and acetamide (B32628) moieties have been shown to coordinate with metal ions through the enolic oxygen and azomethine nitrogen. nih.gov This suggests that the amide group in Propanediamide, 2-hydroxy-2-phenyl- could potentially coordinate through its oxygen atom, particularly if it adopts an enol tautomeric form.

Synthesis and Characterization of Metal Complexes (e.g., with d- and f-electron ions)

The synthesis of metal complexes with Propanediamide, 2-hydroxy-2-phenyl- would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reaction, typically in a 1:1 or 1:2 metal-to-ligand ratio, would be crucial in determining the final structure of the complex. rdd.edu.iqresearchgate.net For instance, mononuclear complexes are often obtained, though dinuclear or polynuclear structures are also possible depending on the ligand's bridging capabilities. nih.gov

The characterization of these potential complexes would rely on a suite of analytical techniques, including elemental analysis, thermal analysis (TGA and DTA), and various spectroscopic methods. nih.govresearchgate.net

Structural Analysis of Metal-Propanediamide Complexes (e.g., X-ray Diffraction, Geometry, Bonding)

In the absence of single-crystal data, computational modeling can be employed to predict the most stable geometry of the complexes. rdd.edu.iq These theoretical studies can also provide insights into the nature of the metal-ligand bonding.

Table 1: Potential Geometries of Metal Complexes with Propanediamide, 2-hydroxy-2-phenyl-

| Metal Ion | Potential Coordination Number | Likely Geometry |

| Cu(II) | 4 | Square Planar |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Co(II) | 6 | Octahedral |

| Fe(III) | 6 | Octahedral |

| Ln(III) | >6 | Various (e.g., Distorted Cubic) |

This table is predictive and based on common coordination geometries for these metal ions with similar ligands.

Spectroscopic and Spectroelectrochemical Properties of Coordination Compounds

Spectroscopic techniques are invaluable for characterizing metal complexes. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the hydroxyl and amide groups. researchgate.net Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help to infer the coordination geometry. ajol.inforesearchgate.net For paramagnetic complexes, electron paramagnetic resonance (EPR) spectroscopy can be a powerful tool. Nuclear magnetic resonance (NMR) spectroscopy can be used to study the structure of diamagnetic complexes in solution. nih.gov

Spectroelectrochemical methods would allow for the investigation of the redox properties of the metal complexes, which is particularly relevant for transition metal complexes that can exist in multiple oxidation states. researchgate.net

Solution Stability and Equilibrium Studies of Metal Complexes

The stability of metal complexes in solution is a critical parameter and is quantified by the formation constant (Kf) or stability constant (β). libretexts.orgdalalinstitute.com A large formation constant indicates a thermodynamically stable complex. dalalinstitute.comlibretexts.org The stability of complexes with Propanediamide, 2-hydroxy-2-phenyl- would be influenced by factors such as the nature of the metal ion (charge and size), the pH of the solution, and the presence of competing ligands. dalalinstitute.com

Stepwise formation constants (K1, K2, etc.) describe the sequential addition of ligands to the metal ion. dalalinstitute.com These constants can be determined experimentally using techniques like potentiometric titration or spectrophotometry. researchgate.net The stability of metal complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). dalalinstitute.com It is expected that complexes of Propanediamide, 2-hydroxy-2-phenyl- would adhere to this trend.

Interactions with Nucleic Acids (DNA/RNA)

The interaction of metal complexes with nucleic acids is a vast and active area of research, primarily driven by the development of metal-based therapeutic agents. nih.govlew.ro While there are no direct studies on the interaction of Propanediamide, 2-hydroxy-2-phenyl- complexes with DNA or RNA, the principles governing such interactions can be discussed.

Metal complexes can interact with DNA through various modes, including covalent binding, intercalation, groove binding, and electrostatic interactions. lew.rorsc.org Covalent binding, as exemplified by cisplatin, involves the formation of a direct bond between the metal center and a donor atom on the DNA base, most commonly the N7 of guanine. nih.gov

Non-covalent interactions are also significant. Intercalation involves the insertion of a planar aromatic ligand between the base pairs of the DNA double helix. lew.ro The phenyl group in Propanediamide, 2-hydroxy-2-phenyl- could potentially facilitate such an interaction in its metal complexes. Groove binding occurs when a complex fits into the major or minor groove of the DNA. Electrostatic interactions arise from the attraction between a positively charged metal complex and the negatively charged phosphate (B84403) backbone of DNA. lew.ro

Scientific Data Unvailable for Propanediamide, 2-hydroxy-2-phenyl-

Extensive literature searches for the chemical compound Propanediamide, 2-hydroxy-2-phenyl- did not yield any specific scientific data regarding its molecular interactions with biological and non-biological entities as outlined in the requested article structure.

No research findings were identified for the following topics concerning Propanediamide, 2-hydroxy-2-phenyl-:

Mechanistic Biochemical Assay Methodologies (excluding clinical or therapeutic outcomes)

Receptor-Ligand Binding Studies (focused on molecular recognition, not physiological effect)

The conducted searches across scientific databases and literature repositories found no published studies detailing the mechanistic interactions of this specific compound with DNA, enzymes, or receptors. Consequently, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of foundational research data.

Further research would be required to elucidate the potential molecular interactions of Propanediamide, 2-hydroxy-2-phenyl-.

Advanced Analytical Techniques in Propanediamide, 2 Hydroxy 2 Phenyl Research

Development of Novel Analytical Methods for Detection and Quantification in Research Matrices

The accurate detection and quantification of Propanediamide, 2-hydroxy-2-phenyl- in complex research matrices are fundamental for its study. Methodologies based on chromatography and spectroscopy are at the forefront of these analytical efforts.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the separation and identification of Propanediamide, 2-hydroxy-2-phenyl-. While specific validated methods for this exact compound are not extensively documented in publicly available literature, the analysis of structurally related compounds, such as armillarisin A, provides a strong basis for methodological development.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of armillarisin A in plasma samples utilizes a liquid-liquid extraction for sample preparation and a C18 column for separation. This approach demonstrates the potential for developing a similar sensitive and specific assay for Propanediamide, 2-hydroxy-2-phenyl-. Such a method would likely involve optimization of the mobile phase composition, flow rate, and MS parameters to achieve the desired sensitivity and resolution.

Gas chromatography-mass spectrometry (GC-MS) has also been utilized in the broader context of metabolomic studies that have identified related phenolic compounds. This technique would be suitable for the analysis of Propanediamide, 2-hydroxy-2-phenyl- after appropriate derivatization to increase its volatility.

Spectroscopic Methods:

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Propanediamide, 2-hydroxy-2-phenyl-. The initial confirmation of its structure as armillarisin B was heavily reliant on spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR experiments have been instrumental in definitively establishing the chemical structure of Propanediamide, 2-hydroxy-2-phenyl-. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule, allowing for an unambiguous assignment of its structure.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Propanediamide, 2-hydroxy-2-phenyl-, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

| Analytical Technique | Application in Propanediamide, 2-hydroxy-2-phenyl- Research | Key Findings/Potential |

| HPLC-MS/MS | Quantification in biological and other research matrices. | High sensitivity and specificity, based on methods for related compounds. |

| GC-MS | Identification and quantification, particularly in metabolomic studies. | Requires derivatization; provides detailed structural information. |

| 2D NMR | Definitive structural elucidation. | Confirmed the structure as armillarisin B. |

| HRMS | Accurate mass determination and formula confirmation. | Provides high-confidence identification. |

Electrochemical Analysis Methods

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram can reveal information about the oxidation and reduction potentials of the compound, the stability of the resulting radical ions, and the kinetics of electron transfer.

For Propanediamide, 2-hydroxy-2-phenyl-, a cyclic voltammetry study could potentially investigate the oxidation of the hydroxyl group or the phenyl ring, as well as any redox processes involving the diamide (B1670390) functionality. Such studies would be valuable in predicting its behavior in different chemical environments and its potential interactions with biological systems.

pH Potentiometry for Solution Equilibria Studies

pH potentiometry is a fundamental technique used to determine the acid-base properties of a compound in solution, specifically its pKa value(s). The pKa is a measure of the acidity of a functional group and is critical for understanding a molecule's ionization state at different pH values. This, in turn, influences its solubility, lipophilicity, and interactions with other molecules.

A pH potentiometric titration would involve the gradual addition of a strong acid or base to a solution of Propanediamide, 2-hydroxy-2-phenyl- while monitoring the pH. The resulting titration curve would allow for the determination of the pKa value(s). This information is essential for:

Understanding its behavior in physiological systems.

Developing appropriate formulations for research purposes.

Interpreting the results of other analytical techniques that are pH-dependent.

Biosynthetic and Natural Product Chemistry Perspectives

Elucidation of Potential Biosynthetic Pathways (if related to natural products like Armillarisin B)

Currently, the scientific literature does not provide a detailed, experimentally verified biosynthetic pathway for 2-hydroxy-2-phenylmalonamide. However, its identification as a component related to the natural product Armillarisin B, which is found in the fungus Armillariella pseudomeliloti, suggests its formation through a secondary metabolic pathway within this organism.

The structure of 2-hydroxy-2-phenylmalonamide, featuring a phenyl group and a malonamide (B141969) backbone, suggests a plausible origin from the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant and fungal secondary metabolites. This pathway utilizes phenylalanine as a starting precursor. Hypothetically, phenylalanine could undergo a series of enzymatic transformations, including hydroxylation and amidation, to yield 2-hydroxy-2-phenylmalonamide.

Table 1: Potential Precursors and Intermediates in the Biosynthesis of 2-hydroxy-2-phenylmalonamide

| Precursor/Intermediate | Plausible Role | Relevant Biosynthetic Pathway |

| Phenylalanine | Primary building block providing the phenyl group and adjacent carbon atoms. | Phenylpropanoid Pathway |

| Phenylpyruvic acid | An intermediate resulting from the deamination of phenylalanine. | Phenylpropanoid Pathway |

| Mandelic acid | A potential intermediate that could be formed via hydroxylation of a phenylacetyl derivative. | - |

| Malonyl-CoA | A common C2 donor in fatty acid and polyketide synthesis, could potentially contribute to the malonamide backbone, although this is less likely for this specific structure. | Fatty Acid/Polyketide Synthesis |

It is important to note that this proposed pathway is speculative and awaits experimental validation through techniques such as isotopic labeling studies and identification of the involved enzymes and their corresponding genes within Armillariella pseudomeliloti.

Role of 2-hydroxy-2-phenylmalonamide as a Biosynthetic Precursor or Intermediate

The precise role of 2-hydroxy-2-phenylmalonamide in the biosynthesis of other natural products, including Armillarisin B, is not yet definitively established. A Chinese patent describes 2-hydroxy-2-phenylmalonamide, referring to it as "leucin," as a component of a pseudo-armillaria oral solution and notes its existence in Armillariella pseudomeliloti. This suggests a direct relationship, though whether it serves as a precursor, a shunt metabolite, or a degradation product of a larger molecule remains an area for further investigation.

If 2-hydroxy-2-phenylmalonamide were a precursor to Armillarisin B, it would likely undergo further enzymatic modifications, such as glycosylation or condensation with other metabolic intermediates, to form the final, more complex structure of Armillarisin B. Conversely, it could be an intermediate that is released from an enzyme complex during the biosynthesis of a related compound.

Enzymatic Transformations and Biocatalysis for its Synthesis or Modification

The enzymatic synthesis of 2-hydroxy-2-phenylmalonamide has not been specifically detailed in the available scientific literature. However, general biocatalytic approaches for the synthesis of related α-hydroxy amides offer insights into potential enzymatic routes.

One plausible enzymatic transformation for the synthesis of 2-hydroxy-2-phenylmalonamide could involve the hydroxylation of a phenylmalonamide precursor. This reaction could be catalyzed by a class of enzymes known as hydroxylases, such as cytochrome P450 monooxygenases or dioxygenases, which are known to perform highly specific hydroxylations of aromatic compounds.

Another potential biocatalytic route could involve nitrilase enzymes. Nitrilases are capable of hydrolyzing nitriles directly to carboxylic acids and ammonia (B1221849), and in some cases, can also produce amides. A hypothetical pathway could start from a cyanohydrin derivative of a phenyl-substituted compound, which is then enzymatically converted to the corresponding α-hydroxy amide.

Table 2: Potential Enzyme Classes for the Biocatalytic Synthesis of 2-hydroxy-2-phenylmalonamide

| Enzyme Class | Potential Reaction | Substrate(s) | Product(s) |

| Hydroxylases (e.g., P450s) | Hydroxylation | Phenylmalonamide | 2-hydroxy-2-phenylmalonamide |

| Nitrilases | Hydrolysis of a nitrile group | A precursor containing a nitrile group, such as 2-cyano-2-phenylacetamide | 2-hydroxy-2-phenylmalonamide |

| Lipases/Proteases (in reverse) | Amidation | 2-hydroxy-2-phenylmalonic acid ester | 2-hydroxy-2-phenylmalonamide |

While these enzymatic approaches are theoretically feasible, their application to the specific synthesis of 2-hydroxy-2-phenylmalonamide requires further research to identify suitable enzymes with the desired substrate specificity and catalytic efficiency. The development of such biocatalytic methods could offer a more sustainable and selective alternative to traditional chemical synthesis.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective Synthetic Routes

The presence of a stereocenter at the C2 position means that Propanediamide, 2-hydroxy-2-phenyl- exists as a pair of enantiomers. While methods for its general synthesis have been developed, a significant future challenge lies in the development of highly enantioselective synthetic routes to access the individual (R)- and (S)-enantiomers in high purity. google.com The biological and material properties of chiral molecules are often enantiomer-dependent, making access to enantiopure forms crucial.

Future research should focus on asymmetric synthesis strategies. One promising approach is the use of transition metal catalysis with chiral ligands. google.com For instance, the asymmetric hydrogenation of a suitable precursor ketone using catalysts based on metals like ruthenium, rhodium, or iridium, paired with chiral phosphine (B1218219) ligands, could be a viable route. google.com The study of similar transformations, such as the synthesis of enantiomerically pure 2-hydroxy-2-aryl-ethylamines, demonstrates the power of this methodology. google.com

Another avenue involves the use of chiral auxiliaries or organocatalysis. A chiral auxiliary could be temporarily attached to a precursor molecule to direct a stereoselective reaction, followed by its removal. Alternatively, chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could be explored to catalyze the key bond-forming reactions in an enantioselective manner. nih.gov The development of enzymatic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, also presents a practical method for obtaining optically pure products, as demonstrated in the synthesis of other chiral alcohols. nih.gov

Exploration of Novel Reaction Pathways and Catalysis

Current documented syntheses of 2-hydroxy-2-phenylmalonamide involve the amidation of a corresponding ester precursor, such as diethyl phenylmalonate, followed by oxidation, or the direct amidation of a suitable ester with an ammonia-containing substance. google.com A reported method involves oxidizing a phenylmalonate compound and then performing an amidation reaction to achieve the final product with a high yield. google.com

Future research could explore fundamentally new reaction pathways to construct this molecule, potentially offering improved atom economy, milder reaction conditions, or access to novel derivatives. For example, investigating photocatalytic or electrochemical methods could unlock new reactivity. rsc.org These techniques often allow for transformations that are difficult to achieve with traditional thermal methods. rsc.orgresearchgate.net

Furthermore, the development of more advanced catalytic systems for the existing pathways is warranted. While a patent mentions the use of a platinum/carbon catalyst in a related step, there is scope for exploring a wider range of heterogeneous and homogeneous catalysts. google.com For instance, palladium-catalyzed reactions have been shown to be effective in the stereocontrolled synthesis of other complex hydroxy-amides, suggesting that similar catalytic systems could be adapted for this molecule. rsc.orgnih.gov Exploring cascade reactions, where multiple bond-forming events occur in a single operation, could also provide more efficient and elegant syntheses.

In-depth Computational Modeling of Reactivity and Interaction Dynamics

Computational chemistry offers powerful tools to gain a deeper, molecular-level understanding of Propanediamide, 2-hydroxy-2-phenyl-. To date, there is a lack of specific computational studies on this compound. Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), to model its properties and reactivity.

Such studies could elucidate the molecule's three-dimensional structure, conformational preferences, and electronic properties, including the distribution of charge and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov This information is fundamental to understanding its reactivity. Computational modeling could also be used to investigate the mechanisms of its synthesis, mapping out the energy profiles of different reaction pathways and identifying transition states.

Moreover, modeling the interaction dynamics between Propanediamide, 2-hydroxy-2-phenyl- and other molecules is a rich area for exploration. For example, docking studies could predict how it might interact with the active sites of enzymes or the binding pockets of receptors, which, while outside the scope of non-biological applications, informs its general chemical interactivity. researchgate.net In the context of materials science, simulations could model how individual molecules of Propanediamide, 2-hydroxy-2-phenyl- interact with each other in the solid state, predicting crystal packing and its influence on bulk properties. nih.gov Simulations using methods like Finite Element Method (FEM) or Finite-Difference Time-Domain (FDTD) could also predict the optical and thermal properties of materials incorporating this compound. acs.org

Advanced Materials Applications as Chemical Building Blocks (if applicable, non-biological)

The molecular structure of Propanediamide, 2-hydroxy-2-phenyl- makes it an interesting, yet largely unexplored, building block for the synthesis of advanced, non-biological materials. hilarispublisher.comsciencedaily.com The presence of multiple hydrogen-bonding sites (two amide groups and a hydroxyl group) suggests its potential use in creating supramolecular assemblies or polymers with highly ordered structures. researchgate.netuwaterloo.ca

One potential application is in the development of novel polymers. The di-amide functionality could allow it to act as a monomer in polymerization reactions to form specialized polyamides. The pendant hydroxyl and phenyl groups would impart specific properties to the polymer backbone, potentially influencing its thermal stability, solubility, and mechanical characteristics. These polymers could find applications as advanced coatings, films, or specialty plastics. nih.gov

The compound could also serve as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). upenn.edu The functional groups could coordinate with metal ions or be linked to other organic struts to create porous materials. Such materials are of significant interest for applications in gas storage, separation, and catalysis. The inherent chirality of the building block could be used to construct chiral frameworks, which are valuable for enantioselective separations or asymmetric catalysis. The general principle of using diverse organic building blocks to create materials with tailored properties is well-established, and Propanediamide, 2-hydroxy-2-phenyl- represents a new, unexplored unit in this molecular construction kit. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-hydroxy-2-phenylpropanediamide, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of phenyl-substituted precursors with malonamide derivatives. For example, analogous compounds like 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide are synthesized via Schiff base formation followed by nucleophilic substitution . Key parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reactants to minimize side products. Purity can be verified via HPLC (e.g., using a Newcrom R1 column with a mobile phase of acetonitrile/water and 0.1% TFA) .

Q. How can researchers validate the structural identity and purity of 2-hydroxy-2-phenylpropanediamide?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., hydroxyl protons at δ 5–6 ppm, aromatic protons at δ 7–8 ppm) and carbon shifts for the propanediamide backbone.

- HPLC : Use reverse-phase chromatography (e.g., 254 nm UV detection) with retention time matching to a certified standard .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the molecular formula.

- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. What physicochemical properties of 2-hydroxy-2-phenylpropanediamide are critical for experimental design?

- Key Data :

- Solubility : <0.01 g/100 mL in water at 18°C; use DMSO or ethanol for dissolution in biological assays .

- Stability : Degrades under strong oxidizing conditions; store in inert atmospheres at –20°C.

- pKa : Predicted ~14.98 (hydroxyl group), influencing pH-dependent reactivity .

Advanced Research Questions

Q. How can crystallographic studies resolve contradictions in reported polymorphic forms of 2-hydroxy-2-phenylpropanediamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for identifying polymorphs. For example, N,N′-diphenylpropanediamide derivatives exhibit distinct hydrogen-bonding networks (e.g., C=O···H-N interactions) that alter melting points and solubility . Use synchrotron radiation for high-resolution data collection and Mercury software for lattice energy calculations to predict stable forms.

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of 2-hydroxy-2-phenylpropanediamide in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., halogenation of the phenyl ring, alkylation of the hydroxy group) and test against targets (e.g., enzymes, receptors).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC50 values .

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinities. For anti-inflammatory activity, reference pyridazinone derivatives with similar scaffolds .

Q. How should researchers address discrepancies in thermal stability data for propanediamide derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min to compare decomposition temperatures (e.g., 450.8°C for 2-(2,6-diethyl-4-methylphenyl)propanediamide vs. lower values for hydrated forms).

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks for polymorph transitions. For example, N,N′-diphenyl derivatives show melting point variations due to crystal packing .

- Control Moisture : Use Karl Fischer titration to rule out hydration effects on thermal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.